methyl 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate
Description
Methyl 5,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate is a tricyclic heterocyclic compound featuring a fused pyrrolo-pyridine core with a methyl carboxylate substituent. Its structure combines nitrogen-rich aromatic systems with a functional ester group, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
methyl 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-17-12(16)9-5-8-7-3-2-4-13-11(7)15-10(8)6-14-9/h2-6H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJKDBIFWODZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C3=C(N2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminobenzyl Alcohol Derivatives
A transition metal-free, one-pot cascade synthesis adapted from levulinic acid derivatives has been demonstrated for analogous tricyclic systems. In this method, o-aminobenzyl alcohols react with keto acids (e.g., levulinic acid) in the presence of methyl chloroformate and triethylamine. The reaction proceeds via tandem C–N and C–O bond formation at room temperature, yielding tricyclic structures with excellent regiocontrol. For the target compound, substituting levulinic acid with a carboxylated precursor could enable direct incorporation of the ester moiety. Reaction conditions include:
Microwave-Assisted Cyclocondensation
Recent advancements utilize microwave irradiation to accelerate cyclocondensation. For example, heating a mixture of diaminopyridine and diketone derivatives at 150°C for 15 minutes under microwave conditions produces the triazatricyclo core in 65% yield. This method reduces reaction times from hours to minutes but requires precise temperature control to avoid decomposition.
Esterification Techniques for Methyl Carboxylate Installation
The methyl ester group at position 4 is installed via esterification of the corresponding carboxylic acid or through in situ carboxylation.
Tetrabutylammonium Fluoride (Bu₄NF)-Mediated Esterification
A robust method employs Bu₄NF to deprotonate carboxylic acids, generating reactive carboxylate ions that undergo nucleophilic substitution with methyl halides. Optimized conditions include:
Manganese Dioxide (MnO₂)-Assisted Oxidation-Esterification
For substrates bearing hydroxymethyl groups, MnO₂ oxidizes the alcohol to a carboxylic acid, which subsequently undergoes esterification with methanol. A one-pot procedure using sodium cyanide as a catalyst achieves 61% yield for analogous furan carboxylates. Conditions include:
Integrated Synthesis Protocols
Combining the above steps into a cohesive synthetic route requires careful sequencing. A representative protocol involves:
-
Core Formation : Cyclocondensation of diaminopyridine and diketone derivatives under microwave irradiation (65% yield).
-
Bromination : Electrophilic bromination with NBS/FeCl₃ at 0°C (68% yield).
-
Esterification : Bu₄NF-mediated reaction with methyl iodide in DMF (82% yield).
Overall Yield : 36% (calculated from stepwise yields).
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 9H-pyrrolo[2,3-b:5,4-c’]dipyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 5,8,10-triazatricyclo compounds have been investigated for their potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds with similar tricyclic structures can inhibit key kinases involved in cancer progression. For instance, studies have shown that modifications to the triazatricyclo framework can enhance selectivity for specific cancer cell lines.
- Antimicrobial Properties : The structural characteristics of these compounds suggest potential applications as antimicrobial agents. Preliminary studies demonstrate effectiveness against various bacterial strains due to their ability to disrupt cellular processes.
Drug Development
The compound serves as a scaffold for developing new pharmaceuticals:
- Drug Design : Its unique structure allows for the modification of functional groups to optimize pharmacokinetic properties. This adaptability makes it a valuable candidate in drug design programs aimed at creating targeted therapies for diseases such as cancer and bacterial infections .
- Bioavailability Studies : Investigations into the bioavailability of methyl 5,8,10-triazatricyclo compounds are ongoing to determine their absorption and metabolism in biological systems .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the synthesis and evaluation of methyl 5,8,10-triazatricyclo derivatives for anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells while maintaining low toxicity in normal cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of methyl 5,8,10-triazatricyclo derivatives against resistant bacterial strains. The findings revealed that these compounds could effectively inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of Methyl 9H-pyrrolo[2,3-b:5,4-c’]dipyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with methyl 5,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate, enabling comparative analysis of their properties and reactivities.
10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-10,11-dihydro-12H-bis[1,2,4]triazolo-[1,2-a:3’,4’-c][1,2,4]benzotriazin-12-one (11f)
- Structure: Features a bis-triazolo-benzotriazinone core with methoxyphenyl and trifluoromethylphenyl substituents.
- Synthesis : Prepared via reaction with 4-trifluoromethylphenyl isocyanate, yielding colorless crystals (melting point: 207–209°C) .
- Analytical Data :
3-[(1-Ethylpiperidin-4-yl)oxy]-5,8,10-Triazatricyclo[7.4.0.0²,⁷]Trideca-1(9),2,4,6,10,12-Hexaene-4-Carbonitrile
- Structure : Shares the tricyclic 5,8,10-triazatricyclo core but substitutes the methyl carboxylate with a carbonitrile group and an ethylpiperidinyloxy moiety .
- Comparison : The carbonitrile group may increase electrophilicity, while the ethylpiperidinyloxy substituent introduces steric bulk, altering binding affinities compared to the target compound.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Substituent Effects : The trifluoromethyl group in 11f increases hydrophobicity, while the carbonitrile in the metabolite analog may enhance reactivity toward nucleophiles .
- Metabolic Stability : The detection of the carbonitrile analog in blood suggests that modifications to the tricyclic core (e.g., ester vs. nitrile) influence metabolic pathways .
Biological Activity
Methyl 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate is a complex organic compound characterized by its unique tricyclic structure containing nitrogen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities attributed to its structural features, including multiple double bonds and a carboxylate group that enhance its reactivity and interaction with biological targets.
Structural Characteristics
The compound's structure is defined by a triazatricyclo framework which is significant in medicinal chemistry. The presence of nitrogen atoms within the tricyclic structure contributes to its unique chemical properties and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ |
| Molecular Weight | 233.25 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that compounds with similar tricyclic structures exhibit notable biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies have demonstrated the potential anticancer properties of this compound through various assays:
- MTT Assay : The compound was tested for cytotoxicity against several cancer cell lines including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney cells). Results indicated that this compound exhibited significant cytotoxic effects with varying IC50 values depending on the cell line tested.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15.3 |
| HepG2 | 20.7 |
| Vero | 25.1 |
The mechanism of action for this compound appears to be linked to its ability to disrupt critical cellular processes such as:
- Inhibition of Key Kinases : Similar compounds have shown potential in inhibiting kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Properties : A study published in a peer-reviewed journal reported that the compound exhibited a dose-dependent inhibition of cell proliferation in HeLa cells and induced apoptosis through caspase activation pathways.
- Antimicrobial Activity : Another study assessed the antimicrobial properties of related compounds and found significant activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. How can conceptual frameworks guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) models based on Hammett constants (σ) and Hansch parameters link electronic effects (e.g., methoxy vs. nitro substituents) to bioactivity. For example, electron-donating groups at C9 in analogous tricyclic systems increase binding affinity to kinase targets by 3–5 fold . Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations (≥100 ns trajectories) predict binding modes and thermodynamic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
